molecular formula C4H7N5 B1455350 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine CAS No. 787545-18-0

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine

Cat. No. B1455350
M. Wt: 125.13 g/mol
InChI Key: SVOLEXMNCRMWRG-UHFFFAOYSA-N
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Description

The compound “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine” is a chemical compound with the molecular formula C4H7N5 . It contains a cyclopropane ring, which is a three-membered carbon ring, and a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of 1H-tetrazole compounds, including “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine”, can be achieved through various methods . One common method involves the reaction of sodium azide with nitriles in the presence of a catalyst . Other methods include the treatment of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium hydrogen sulfate . These methods offer mild reaction conditions, short reaction times, and very good yields for a wide range of substrates .


Molecular Structure Analysis

The molecular structure of “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine” can be analyzed using various techniques such as 1H/13C NMR and IR spectroscopy . The crystal structures of the compound and its salts can be determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine” can be analyzed based on the reactions of 1H-tetrazole compounds . These reactions include the conversion of nitriles into 5-substituted 1H-tetrazoles . The scope of the reaction is quite broad, and a variety of substrates can be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine” include its molecular weight, which is 161.59 . It is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Tetrazole Derivatives in Material Science and Chemistry

  • Tetrazole-based Energetic Materials : Tetrazole derivatives are widely studied for their application in energetic materials due to their high nitrogen content. Research in this area focuses on the synthesis, characterization, and application of tetrazole-based compounds in propellants and explosives. These materials are noted for their improved performance characteristics, such as higher energy density and lower sensitivity compared to traditional energetic materials (Yongjin & Shuhong, 2019).

  • Heterocyclic Chemistry and Synthetic Applications : Tetrazole rings are integral in the development of heterocyclic compounds with pharmaceutical significance. Their inclusion in various chemical reactions allows for the synthesis of complex molecules that can serve as potential drug candidates or functional materials. This includes the synthesis of N-heterocycles attached to oxazoles or other tetrazoles, showcasing the versatility of tetrazole derivatives in contributing to the diversity of chemical structures accessible for further research and development (Nazeri, Farhid, Mohammadian, & Shaabani, 2020).

Environmental and Safety Considerations

  • Degradation of Nitrogen-Containing Compounds : Advanced oxidation processes (AOPs) are explored for the degradation of nitrogen-containing compounds, including tetrazole derivatives. This research is crucial for mitigating the environmental impact of such compounds, especially those that are resistant to conventional treatment methods. AOPs offer a promising avenue for the effective breakdown of recalcitrant nitrogen-containing substances, contributing to safer water and reduced human exposure to potential toxins (Bhat & Gogate, 2021).

Antiviral Research

  • Tetrazole Derivatives as Antiviral Agents : Recent studies have highlighted the potential of tetrazole derivatives in antiviral research. These compounds have shown promising activity against various viruses, including influenza and HIV. The structural flexibility and bioisosteric properties of tetrazoles make them suitable candidates for developing new antiviral drugs. This area of research is crucial for addressing the ongoing challenges in treating viral infections and preventing their spread (Yogesh & Srivastava, 2021).

Safety And Hazards

The safety and hazards associated with “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine” include warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions for “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine” could involve the design of new energetic materials . The combination of superior energetic structural fragments is a feasible route to design these materials . Other future directions could involve further studies on the compound’s biological activities .

properties

IUPAC Name

1-(2H-tetrazol-5-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c5-4(1-2-4)3-6-8-9-7-3/h1-2,5H2,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOLEXMNCRMWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine

CAS RN

787545-18-0
Record name 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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